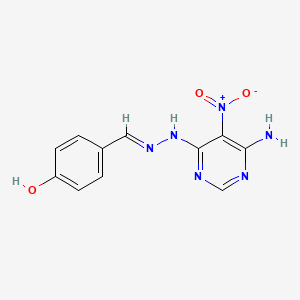
(E)-4-((2-(6-amino-5-nitropyrimidin-4-yl)hydrazono)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (E)-4-((2-(6-amino-5-nitropyrimidin-4-yl)hydrazono)methyl)phenol is a Schiff base, which is a class of organic compounds typically formed by the condensation of an amine with a carbonyl compound. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and material science.
Synthesis Analysis
While the specific synthesis of (E)-4-((2-(6-amino-5-nitropyrimidin-4-yl)hydrazono)methyl)phenol is not detailed in the provided papers, similar Schiff bases are synthesized through the reaction of an amine with an aldehyde or ketone. For instance, the synthesis of (E)-4-Chloro-2-[(pyridin-2-ylimino)methyl]phenol involved the reaction of 2-aminopyridine with 5-chlorosalicylaldehyde . Similarly, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-6-methylpyridine . These methods suggest that the synthesis of the compound would likely involve the reaction of an appropriate amine with a nitro-substituted pyrimidine derivative.
Molecular Structure Analysis
Schiff bases like the one often exhibit interesting structural characteristics, such as intramolecular hydrogen bonding and π-π stacking, which contribute to their stability and fluorescence properties. For example, the compound 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol crystallizes in the monoclinic system and features a stable crystal structure constructed by π-π packing and intramolecular hydrogen bonds . These structural features are crucial for the biological activity and interaction with other molecules.
Chemical Reactions Analysis
Schiff bases are known to participate in various chemical reactions, including coordination with metal ions, which can lead to the formation of complex structures with potential applications in catalysis and material science. The compound (E)-4-Chloro-2-[(pyridin-2-ylimino)methyl]phenol, for example, has been studied for its anion recognition properties, indicating its potential use in sensing applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff bases are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect their photophysical properties. For instance, the compound 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol exhibits blue fluorescence, which is a result of its specific electronic structure . Additionally, the antimicrobial activity of Schiff bases, as seen in the study of (E)-4-Chloro-2-[(pyridin-2-ylimino)methyl]phenol, suggests that they can interact with biological targets such as DNA and proteins .
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for pyrimidine derivatives
Mode of Action
Based on its structural similarity to other aminopyrimidines , it can be hypothesized that it may act as a nucleophile, attacking electrophilic carbon centers in biological targets . The presence of the nitro group and the hydrazone linkage could potentially influence its reactivity and binding affinity.
Biochemical Pathways
Aminopyrimidines are known to play crucial roles in various biological processes, including dna synthesis and repair, signal transduction, and enzymatic reactions .
Propriétés
IUPAC Name |
4-[(E)-[(6-amino-5-nitropyrimidin-4-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O3/c12-10-9(17(19)20)11(14-6-13-10)16-15-5-7-1-3-8(18)4-2-7/h1-6,18H,(H3,12,13,14,16)/b15-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCPFJPDDNQPLE-PJQLUOCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC=NC(=C2[N+](=O)[O-])N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC=NC(=C2[N+](=O)[O-])N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


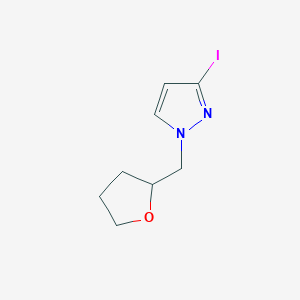

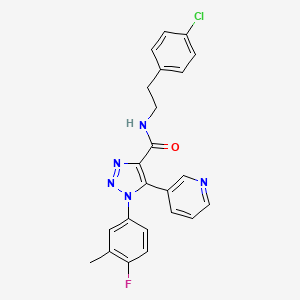
![N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide](/img/structure/B3020677.png)
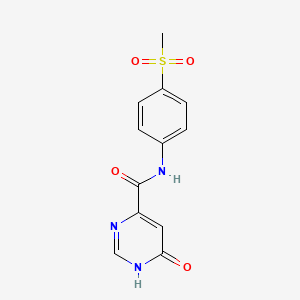
![[(3aS,6Z,10Z,11aR)-6-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-10-yl]methyl acetate](/img/structure/B3020681.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B3020683.png)
![3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B3020684.png)
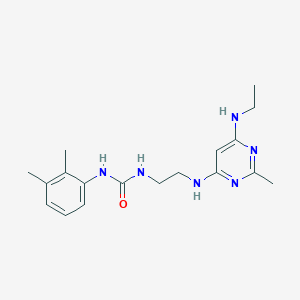

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3020689.png)
![3-Phenyl-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B3020690.png)